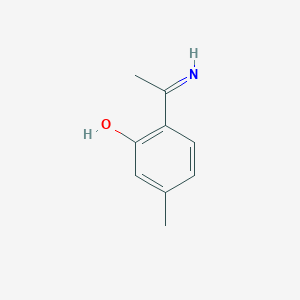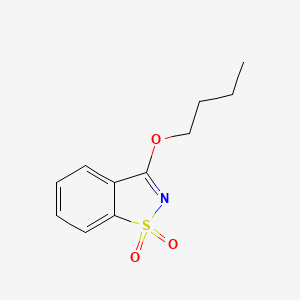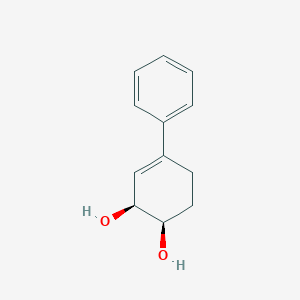
2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes. This compound is characterized by the presence of multiple functional groups, including amino, bromo, chloro, hydroxy, and methoxy groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes:
Bromination and Chlorination:
Hydroxylation and Methoxylation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions involving the amino, bromo, and chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of 2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzoic acid.
Reduction: Formation of 2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in a variety of chemical reactions, which can modulate biological pathways and molecular interactions. Specific mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Oxygen Species (ROS) Generation: Inducing the production of ROS, which can affect cellular processes.
Comparación Con Compuestos Similares
2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde can be compared with other similar compounds, such as:
2-Chloro-3-hydroxy-4-methoxybenzaldehyde: Similar structure but lacks the amino and bromo groups.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the amino and chloro groups.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the amino, bromo, and chloro groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
90221-44-6 |
|---|---|
Fórmula molecular |
C8H7BrClNO3 |
Peso molecular |
280.50 g/mol |
Nombre IUPAC |
2-amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7BrClNO3/c1-14-8-6(11)3(2-12)5(10)4(9)7(8)13/h2,13H,11H2,1H3 |
Clave InChI |
QGAOOFNYRMDCGT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1N)C=O)Cl)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline](/img/structure/B14374232.png)
![5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14374236.png)



![5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14374244.png)

![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidin-1-yl)butanamide](/img/structure/B14374267.png)
![5-(Methoxycarbonyl)-2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14374272.png)

![1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14374282.png)
![1-Nitrobicyclo[3.3.1]nonane-2,9-dione](/img/structure/B14374283.png)
